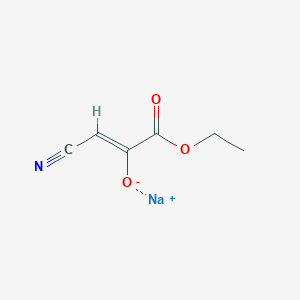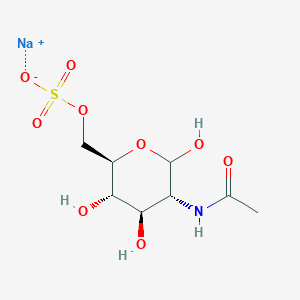
3-Amino-2-(3,4-dichlorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-2-(3,4-dichlorobenzyl)propanoic acid” is an organic compound with the molecular formula C10H11Cl2NO2 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of “3-Amino-2-(3,4-dichlorobenzyl)propanoic acid” includes a benzene ring conjugated to a propanoic acid, with two chlorine atoms attached to the benzene ring and an amino group attached to the propanoic acid . The InChI code for this compound is 1S/C10H11Cl2NO2/c11-8-2-1-6 (4-9 (8)12)3-7 (5-13)10 (14)15/h1-2,4,7H,3,5,13H2, (H,14,15) .Physical And Chemical Properties Analysis
“3-Amino-2-(3,4-dichlorobenzyl)propanoic acid” is a white to yellow solid . It has a molecular weight of 248.11 .Aplicaciones Científicas De Investigación
Fluorescence Derivatisation
3-(Naphthalen-1-ylamino)propanoic acid, a compound related to 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid, has been utilized for fluorescence derivatization of amino acids. These derivatives exhibit strong fluorescence, making them useful in biological assays for their strong emission in both ethanol and water at physiological pH (Frade et al., 2007).
Preparation of Racemic Amino Acids
In a study, racemic 2-amino-3-(heteroaryl)propanoic acids, closely related to the compound , were synthesized with high yields. This process involved the reduction of specific propanoic acids, demonstrating an efficient method for preparing racemic amino acids (Kitagawa et al., 2004).
Enhancing Reactivity of Molecules
3-(4-Hydroxyphenyl)propanoic acid, similar to 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid, was used to enhance the reactivity of molecules with hydroxyl groups. This process involved the formation of benzoxazine rings, demonstrating its potential in creating materials with suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Enzymatic Synthesis of Amino Acids
In enzymatic routes explored for synthesizing (S)-amino acids, compounds similar to 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid were used. These processes involved the use of various enzymes and showed high yields and enantioselectivity, highlighting the compound's importance in synthesizing key intermediates (Chen et al., 2011).
Biocatalysis of β-Amino Acids
β-Amino acids, which include compounds like S-3-amino-3-phenylpropionic acid, have significant applications in drug research. The use of microorganisms in biocatalysis for producing these amino acids demonstrates the potential of 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid in pharmaceutical applications (Li et al., 2013).
Anticancer Activity
Compounds related to 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid have been studied for their anticancer activities. In particular, certain derivatives exhibited significant in vitro cytotoxic activities against different cancer cell lines, highlighting the potential therapeutic applications of such compounds (Saad et al., 2011).
Safety And Hazards
The safety information for “3-Amino-2-(3,4-dichlorobenzyl)propanoic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(3,4-dichlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUCQTYNFQLYOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(3,4-dichlorobenzyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

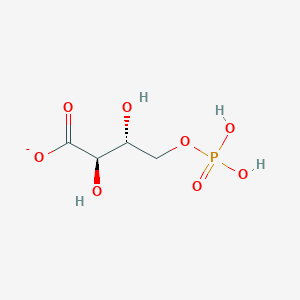
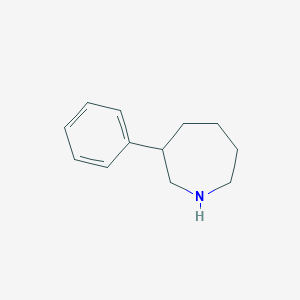
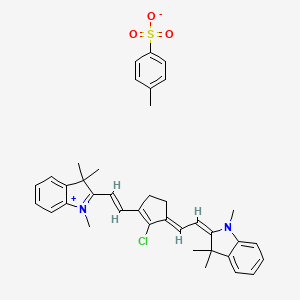

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)

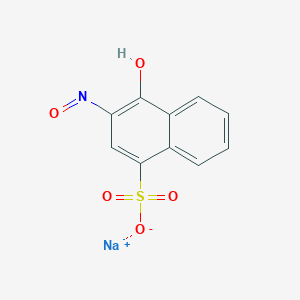
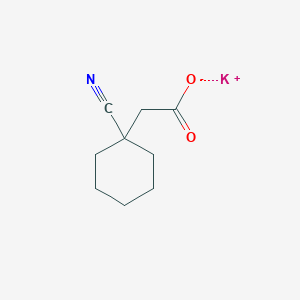
![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)

